
oxidanium;nonahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidanium;nonahydrate is a chemical compound that consists of oxidanium ions and water molecules in a specific stoichiometric ratio. The compound is a hydrate, meaning it includes water molecules within its crystalline structure. Hydrates are common in nature and are often used in various industrial and scientific applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of oxidanium;nonahydrate typically involves the hydration of oxidanium ions in an aqueous solution. The process can be carried out by dissolving oxidanium salts in water and allowing the solution to crystallize under controlled conditions. The reaction conditions, such as temperature and concentration, play a crucial role in determining the final product.
Industrial Production Methods
In industrial settings, this compound can be produced on a large scale by using continuous crystallization processes. The oxidanium salts are dissolved in water, and the solution is then subjected to controlled cooling or evaporation to induce crystallization. The resulting crystals are collected, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidanium;nonahydrate undergoes various chemical reactions, including:
Oxidation: The oxidanium ions can act as oxidizing agents, participating in redox reactions.
Reduction: Under certain conditions, oxidanium ions can be reduced to form different products.
Substitution: The compound can undergo substitution reactions where the oxidanium ions are replaced by other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced oxidanium species.
Applications De Recherche Scientifique
Oxidanium;nonahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and experiments to study cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of oxidanium;nonahydrate involves its interaction with molecular targets and pathways within a system. The oxidanium ions can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium sulfate heptahydrate: Similar in that it is also a hydrate with water molecules in its structure.
Copper sulfate pentahydrate: Another example of a hydrate with distinct chemical properties.
Uniqueness
Oxidanium;nonahydrate is unique due to its specific stoichiometric ratio and the properties conferred by the oxidanium ions. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
141365-31-3 |
|---|---|
Formule moléculaire |
H21O10+ |
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
oxidanium;nonahydrate |
InChI |
InChI=1S/10H2O/h10*1H2/p+1 |
Clé InChI |
OERSQQSRDNGGHG-UHFFFAOYSA-O |
SMILES canonique |
[OH3+].O.O.O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
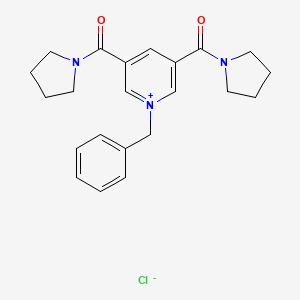
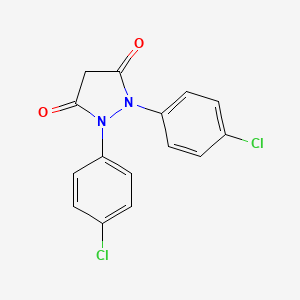
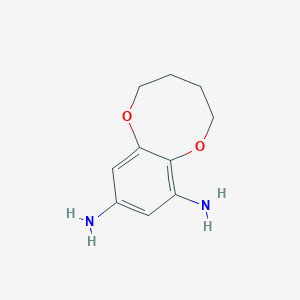

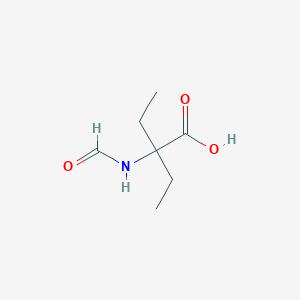

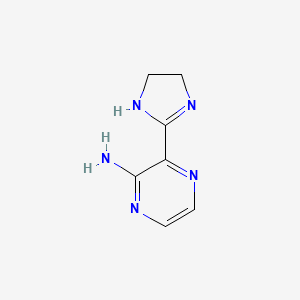
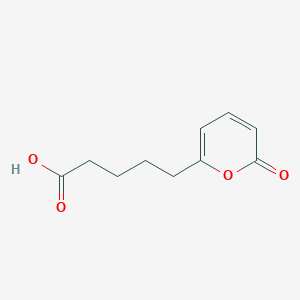
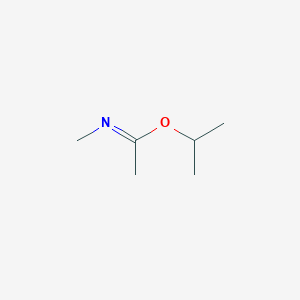
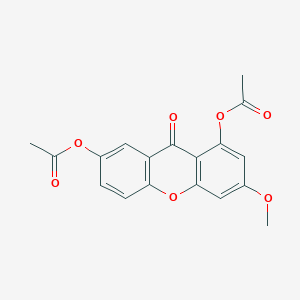
phosphanium perchlorate](/img/structure/B14270729.png)
